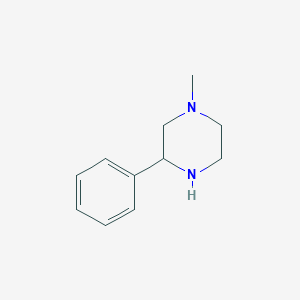

1-Methyl-3-phenylpiperazine

Katalognummer B026559

Molekulargewicht: 176.26 g/mol

InChI-Schlüssel: IRMBVBDXXYXPEW-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07265223B2

Procedure details

NaBH4 (75.4 g, 1.99 mol) and compound (I) obtained in example 3 (80 g, 0.332 mol) were placed in a 2 L cylindrical reactor. The mixture was cooled to 0°-50° C. with an ice water bath and 1,2-dimethoxyethane (640 mL) was loaded, with an exothermic reaction of approximately 8° C. being observed and hardly any gas release. The suspension was cooled to 0°-5° C. and a solution of 1,2-dimethoxyethane/HCI 6.5 N (297 mL, 1.93 mol) was slowly added without exceeding 20° C., with an exothermic reaction being observed and an intense gas release. The mixture was heated to 42°±30° C. for 6 hours, it was cooled to 10°-15° C. and an aqueous solution of HCl 6 N was added to pH 1 (305 mL), with an exothermic reaction being observed and an intense gas release. The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour, it was cooled to 10°-15° C.; alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-14 (170 mL) and extracted with dichloromethane (3×250 mL). The accumulated organic phases were evaporated at reduced pressure, giving a yellowish liquid residue corresponding to the title product (56.33 g, 96.15%).

Name

compound ( I )

Quantity

80 g

Type

reactant

Reaction Step One

Name

Yield

96.15%

Identifiers

|

REACTION_CXSMILES

|

[BH4-].[Na+].ClC[C:5]([NH2:7])=O.[CH3:8][NH:9][C:10](=O)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.[OH-].[Na+].[CH3:22]OCCOC>>[C:12]1([CH:11]2[NH:7][CH2:5][CH2:8][N:9]([CH3:22])[CH2:10]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

75.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

compound ( I )

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)N.CNC(CC1=CC=CC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCCOC

|

Step Five

|

Name

|

|

|

Quantity

|

640 mL

|

|

Type

|

reactant

|

|

Smiles

|

COCCOC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0°-50° C. with an ice water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled to 0°-5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without exceeding 20° C., with an exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 42°±30° C. for 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was cooled to 10°-15° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was cooled to 10°-15° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (3×250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The accumulated organic phases were evaporated at reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1CN(CCN1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 56.33 g | |

| YIELD: PERCENTYIELD | 96.15% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07265223B2

Procedure details

NaBH4 (75.4 g, 1.99 mol) and compound (I) obtained in example 3 (80 g, 0.332 mol) were placed in a 2 L cylindrical reactor. The mixture was cooled to 0°-50° C. with an ice water bath and 1,2-dimethoxyethane (640 mL) was loaded, with an exothermic reaction of approximately 8° C. being observed and hardly any gas release. The suspension was cooled to 0°-5° C. and a solution of 1,2-dimethoxyethane/HCI 6.5 N (297 mL, 1.93 mol) was slowly added without exceeding 20° C., with an exothermic reaction being observed and an intense gas release. The mixture was heated to 42°±30° C. for 6 hours, it was cooled to 10°-15° C. and an aqueous solution of HCl 6 N was added to pH 1 (305 mL), with an exothermic reaction being observed and an intense gas release. The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour, it was cooled to 10°-15° C.; alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-14 (170 mL) and extracted with dichloromethane (3×250 mL). The accumulated organic phases were evaporated at reduced pressure, giving a yellowish liquid residue corresponding to the title product (56.33 g, 96.15%).

Name

compound ( I )

Quantity

80 g

Type

reactant

Reaction Step One

Name

Yield

96.15%

Identifiers

|

REACTION_CXSMILES

|

[BH4-].[Na+].ClC[C:5]([NH2:7])=O.[CH3:8][NH:9][C:10](=O)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.[OH-].[Na+].[CH3:22]OCCOC>>[C:12]1([CH:11]2[NH:7][CH2:5][CH2:8][N:9]([CH3:22])[CH2:10]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

75.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

compound ( I )

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)N.CNC(CC1=CC=CC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCCOC

|

Step Five

|

Name

|

|

|

Quantity

|

640 mL

|

|

Type

|

reactant

|

|

Smiles

|

COCCOC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0°-50° C. with an ice water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled to 0°-5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without exceeding 20° C., with an exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 42°±30° C. for 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was cooled to 10°-15° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was cooled to 10°-15° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (3×250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The accumulated organic phases were evaporated at reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1CN(CCN1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 56.33 g | |

| YIELD: PERCENTYIELD | 96.15% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |